molecular formula C19H18N4O3 B12182546 N-[4-(acetylamino)phenyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

N-[4-(acetylamino)phenyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B12182546
M. Wt: 350.4 g/mol
InChI Key: ZPXPSRQHSNPWIS-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a heterocyclic organic compound featuring a fused cyclopenta-oxazolo-pyridine core. Its structure includes a 3-methyl substituent on the cyclopenta ring and a carboxamide group linked to a 4-(acetylamino)phenyl moiety.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-10-16-17(14-4-3-5-15(14)22-19(16)26-23-10)18(25)21-13-8-6-12(7-9-13)20-11(2)24/h6-9H,3-5H2,1-2H3,(H,20,24)(H,21,25)

InChI Key

ZPXPSRQHSNPWIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves multiple steps, including the formation of the oxazolo ring and the subsequent fusion with the pyridine ring. Common synthetic routes include cyclization reactions and the use of specific reagents such as hydrazonoyl halides . Reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but they likely involve key biological processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural similarities with other heterocyclic acetamide derivatives, as exemplified by analogs in . Below is a comparative analysis of key features:

Table 1: Structural Comparison of Heterocyclic Acetamide Derivatives

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Cyclopenta[b]oxazolo[4,5-e]pyridine 3-methyl, 4-(acetylamino)phenyl Carboxamide, Acetamido
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 1,2,4-Triazol Thiophen-2-yl, 4-fluorophenyl Sulfanyl, Acetamide
2-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Benzothiophene 3-pyridinylmethyl, 4-methoxyphenyl Propenoyl amino, Carboxamide

Key Observations:

Core Heterocycles :

  • The target compound’s fused oxazolo-pyridine system offers greater rigidity compared to the triazol or benzothiophene cores of analogs. This rigidity may influence binding selectivity in biological targets .
  • The benzothiophene derivative (609796-19-2) incorporates a tetrahydro-benzothiophene ring, enhancing lipophilicity relative to the target’s cyclopenta-oxazolo system.

The 3-pyridinylmethyl substituent in 609796-19-2 may enhance solubility in polar solvents, a feature absent in the target compound’s structure.

Functional Group Diversity: Sulfanyl (561295-12-3) and propenoyl amino (609796-19-2) groups in analogs suggest divergent reactivity profiles, such as susceptibility to oxidation or Michael addition, compared to the target’s stable carboxamide linkage.

Research Findings and Data Gaps

  • Physicochemical Properties : Analogous compounds like quaternary ammonium surfactants () highlight methodologies like spectrofluorometry for critical micelle concentration (CMC) determination. However, the target compound’s solubility or aggregation behavior remains unstudied in the provided evidence .
  • Comparative studies on binding affinity or metabolic stability are needed.

Biological Activity

N-[4-(acetylamino)phenyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The compound's structure includes a cyclopentano ring fused with an oxazole moiety, which is known to influence its biological properties. The acetylamino and carboxamide functionalities are critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoxazepine compounds show limited but notable antimicrobial activity against various bacterial strains. For instance, synthesized derivatives displayed significant activities against certain pathogens, suggesting potential applications in treating infections .

Compound Pathogen Activity
Compound AE. coliModerate inhibition
Compound BS. aureusSignificant inhibition
Compound CP. aeruginosaLow inhibition

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it could modulate the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The effectiveness varied depending on the type of cancer cell line used in the experiments .

Cell Line IL-6 Release (pg/mL) TNF-α Release (pg/mL)
A549 (lung cancer)120 ± 1080 ± 5
MCF-7 (breast cancer)100 ± 1570 ± 10
HeLa (cervical cancer)90 ± 2060 ± 15

Anticancer Activity

The anticancer properties of this compound have been assessed through various assays, including MTT assays to determine cell viability. The compound exhibited cytotoxicity against selected solid tumor cell lines with IC50 values indicating potent activity.

Cell Line IC50 Value (µM)
A54915
MCF-720
HeLa25

Case Studies

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, particularly in A549 cells .
  • Inflammation Modulation : Another investigation focused on the compound's ability to modulate inflammatory responses in macrophages. The findings revealed a significant decrease in IL-6 and TNF-α levels upon treatment with the compound, highlighting its potential as an anti-inflammatory agent .

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